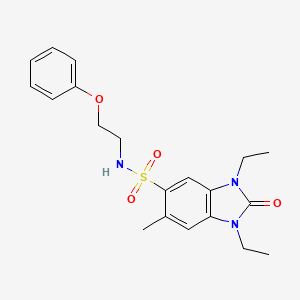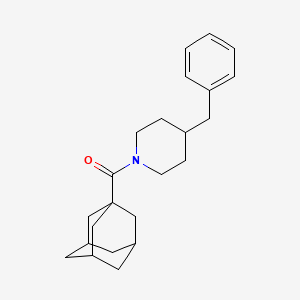
1'-(2-phenylpropyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylpropyl)-1,4'-bipiperidine, also known as 1-phenyl-2-(1-piperidinyl) propane (PPPP), is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain.
Aplicaciones Científicas De Investigación
PPPP has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been found to be a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. PPPP has also been used to study the effects of dopamine and serotonin on behavior and mood.
Mecanismo De Acción
The mechanism of action of PPPP is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPPP are diverse and depend on the dose and route of administration. In animal studies, PPPP has been found to increase locomotor activity, induce stereotypy, and produce hyperthermia. It has also been found to increase the release of dopamine and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPPP in lab experiments is that it is a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. Another advantage is that it has been found to produce consistent and reproducible effects in animal studies. However, one limitation of using PPPP is that it has been found to produce neurotoxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PPPP. One direction is to study its effects on different neurotransmitter systems in the brain, such as the GABAergic and glutamatergic systems. Another direction is to study its effects on behavior and cognition in animal models of psychiatric disorders, such as depression and schizophrenia. Additionally, more research is needed to understand the long-term effects of PPPP on the brain and to develop safer and more effective derivatives of the compound for use in scientific research.
Métodos De Síntesis
The synthesis of PPPP can be achieved through the reaction of 1'-(2-phenylpropyl)-1,4'-bipiperidinebromopropane with piperidine in the presence of sodium amide. The reaction produces PPPP as a white crystalline powder with a melting point of 136-138°C.
Propiedades
IUPAC Name |
1-(2-phenylpropyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17(18-8-4-2-5-9-18)16-20-14-10-19(11-15-20)21-12-6-3-7-13-21/h2,4-5,8-9,17,19H,3,6-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHJUPZRZNYJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5013570.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5013595.png)


![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-(4-morpholinyl)-1-pentanamine](/img/structure/B5013622.png)


![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)